molecular formula C6H4N2OS B8611002 5-Formylimidazo[5,1-b]thiazole

5-Formylimidazo[5,1-b]thiazole

Cat. No. B8611002
M. Wt: 152.18 g/mol
InChI Key: PYDYRXPJPRPZDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Formylimidazo[5,1-b]thiazole is a useful research compound. Its molecular formula is C6H4N2OS and its molecular weight is 152.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Formylimidazo[5,1-b]thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Formylimidazo[5,1-b]thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C6H4N2OS

Molecular Weight

152.18 g/mol

IUPAC Name

imidazo[5,1-b][1,3]thiazole-5-carbaldehyde

InChI

InChI=1S/C6H4N2OS/c9-4-5-7-3-6-8(5)1-2-10-6/h1-4H

InChI Key

PYDYRXPJPRPZDS-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=CN=C(N21)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To the mixture of 15.48 ml of DMF and 80 ml of dichloromethane was added dropwise a solution of 18.32 ml of phosphorus oxychloride in 80 ml of dichloromethane under ice-cooling. The mixture was reacted at room temperature for 30 minutes, and a solution of imidazo[5,1-b]thiazole in 40 ml of chloromethane was added dropwise. After heating under reflux for 2.5 hours, the reaction mixture was poured onto ice, adjusted to pH 9.8 with a 5 N aqueous sodium hydroxide solution, extracted five times with 200 ml of dichloromethane, dried over anhydrous magnesium sulfate, and the solvent was removed under reduced pressure. The residue thus obtained was purified by column chromatography on silica gel (dichloromethane:ethyl acetate=5:1-ethyl acetate alone—dichloromethane:methanol=10:1). As a low polar component, 5-formylimidazo[5,1-b]thiazole was obtained in a yield of 495 mg.
Name
Quantity
15.48 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
18.32 mL
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 480 mg (3.12 mmol) of 5-hydroxymethylimidazo[5,1-b]thiazole in 10 ml of methylene chloride was added 5 g of manganese dioxide, and the mixture was stirred vigorously at room temperature for 2 hours. The reaction solution was filtered through Celite to remove the manganese dioxide. The filtrate was concentrated under reduced pressure to give 442 mg (yield 93%) of the title compound.
Name
5-hydroxymethylimidazo[5,1-b]thiazole
Quantity
480 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Yield
93%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.